2-Acetoacetoxyethyl acrylate

Übersicht

Beschreibung

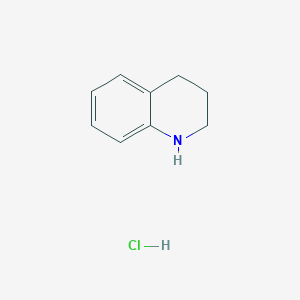

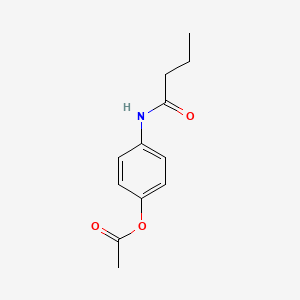

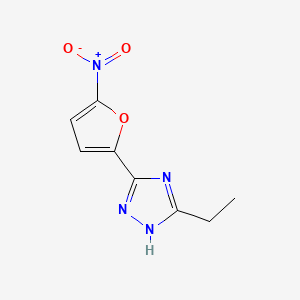

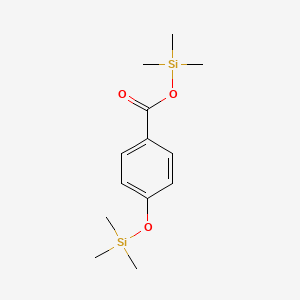

2-Acetoacetoxyethyl acrylate, also known as AAEM, is an acetoacetate acrylic monomer . It is used to make acrylic resins for a wide variety of coatings and adhesive applications . The molecular formula of this compound is C9H12O5 .

Synthesis Analysis

The synthesis of this compound involves the reaction of acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor . This results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .

Molecular Structure Analysis

The molecular structure of this compound consists of a methacrylic functionality that can be used to react AAEM into an acrylic polymer backbone . This leaves an acetoacetyl group pendant to the polymer chain .

Chemical Reactions Analysis

The chemical reactions of this compound involve the methylene group and the ketone carbonyl . These sites can be used to add substituents to the polymer or for cross-linking .

Physical And Chemical Properties Analysis

This compound is a clear liquid with a density of 1.122 g/mL at 25 °C . It has a boiling point of 100 °C/0.8 mmHg and is insoluble in water . The compound has a refractive index of n 20/D 1.456 .

Wissenschaftliche Forschungsanwendungen

1. Applications in Polymer Chemistry

2-Acetoacetoxyethyl acrylate is instrumental in developing novel polymer materials. For instance, it was used in synthesizing a hyperbranched poly(β-ketoester) via Michael addition, showing high branching and significant molecular weight range (Kim et al., 2004). Another study utilized it in acrylate polymer emulsions, which, when crosslinked, exhibited enhanced thermal and mechanical properties (Lian, 2014). This chemical also played a role in creating dynamically cross-linked vinylogous urethane vitrimers, affecting their thermorheological properties, structure, and stress relaxation (Ishibashi et al., 2019).

2. Enhancing Material Properties

Its use extends to improving material properties, like in acrylate polymer emulsions for display film waste recovery. These emulsions were effectively processed using solvents like 2-butanol and methyl acetate for acrylate polymer recovery, showcasing a potential recycling method for electronic waste (Lee et al., 2023). Moreover, this compound was utilized in formulations to mitigate the oxygen inhibition effect in acrylate-based ceramic-filled inks, significantly enhancing the polymerization degree in air atmosphere (Rostami et al., 2019).

3. Role in Catalysis and Chemical Reactions

In the field of catalysis and chemical reactions, this compound was part of the synthesis of a new class of polymer materials via ‘living’ radical polymerization (Monteiro et al., 2002). Additionally, it was used in the oxidative cross-coupling of acrylates with vinyl carboxylates, catalyzed by a Pd(OAc)2/HPMoV/O2 system (Hatamoto et al., 2004).

4. Application in Tissue Engineering

Its application also extends to tissue engineering, where it was involved in a high-throughput assessment of a polymer library regulating human dental pulp-derived stem cell behavior (Ghaemi et al., 2018).

5. Miscellaneous Applications

Other miscellaneous applications include its role in the preparation of reactive composite latexes by the RAFT process (Monteiro & de J Barbeyrac, 2002), and in the catalytic syntheses of γ-functionalized α-keto esters from thioacetals and N,O-acetals (Krebs & Bolm, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLJYJVYUYQOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(=O)C(=C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943790 | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21282-96-2 | |

| Record name | Acetoacetic acid, 2-hydroxyethylacrylate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)

![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1619120.png)